molecular formula C16H17ClN2O4S B6395446 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95% CAS No. 1261913-63-6

5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95%

Cat. No. B6395446
CAS RN: 1261913-63-6
M. Wt: 368.8 g/mol
InChI Key: ICZNGEYMIMYXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95% (5-BSCINA) is a synthetic organic compound that has recently been receiving attention for its potential as a research tool and laboratory reagent. 5-BSCINA is a derivative of pyridine and is an analog of the naturally occurring nicotinic acid. It has been used in scientific research for its ability to modulate the activity of certain enzymes and has been studied for its potential applications in biochemistry, pharmacology and physiology. In

Scientific Research Applications

5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95% has been studied for its potential applications in biochemistry, pharmacology and physiology. It has been used as an enzyme modulator, as it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been studied for its potential to modulate the activity of G-protein coupled receptors and ion channels. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95% has been used as a research tool to study the effects of nicotinic acid on the cardiovascular system.

Mechanism of Action

The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95% is not fully understood. However, it is believed to act as a non-competitive inhibitor of certain enzymes and ion channels. It has been shown to interact with certain amino acid residues in the active sites of these enzymes and ion channels, thus inhibiting their activity. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95% has been shown to interact with certain G-protein coupled receptors, which may be responsible for its effects on the cardiovascular system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95% have been studied in various animal models. In general, it has been shown to reduce the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, and to modulate the activity of G-protein coupled receptors and ion channels. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95% has been shown to have an anti-inflammatory effect and to have a vasodilatory effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95% has several advantages for laboratory experiments. It is a readily available compound and can be synthesized in a relatively short time. In addition, it is relatively stable and can be stored for long periods of time. However, it also has several limitations. It is a relatively expensive compound, and its solubility in water is limited. In addition, it is not as widely used as other compounds, so there is a lack of established protocols for its use in laboratory experiments.

Future Directions

There are several potential future directions for the use of 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95%. It could be used to study the effects of nicotinic acid on the cardiovascular system, as well as its effects on other physiological systems. In addition, it could be used to study the mechanism of action of certain enzymes and ion channels, as well as the effects of certain G-protein coupled receptors. Finally, it could be used as a research tool to develop new therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95% is achieved through a multi-step organic synthesis process. The first step involves the reaction of 4-t-butylsulfamoylphenol with 2-chloroisonicotinic acid in the presence of a base, such as pyridine or triethylamine, to form the desired 5-(4-t-Butylsulfamoylphenyl)-2-chloroisonicotinic acid, 95% product. This reaction is typically carried out in a solvent such as ethanol or methanol. The product is then isolated by precipitation and purified by column chromatography or recrystallization.

properties

IUPAC Name

5-[4-(tert-butylsulfamoyl)phenyl]-2-chloropyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-16(2,3)19-24(22,23)11-6-4-10(5-7-11)13-9-18-14(17)8-12(13)15(20)21/h4-9,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZNGEYMIMYXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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